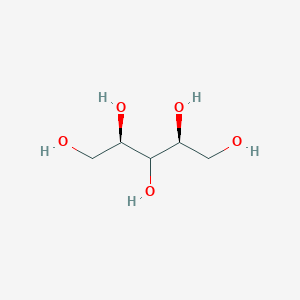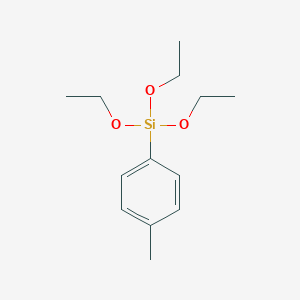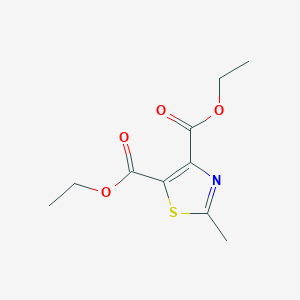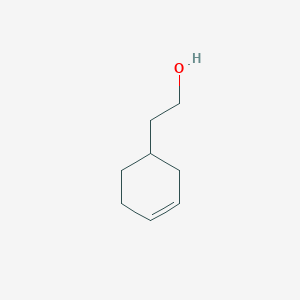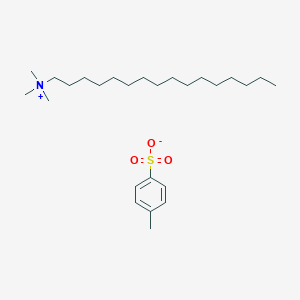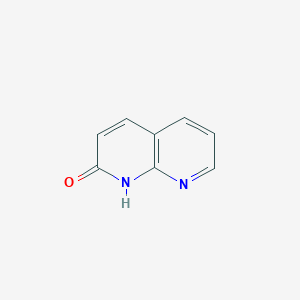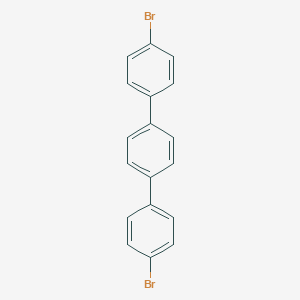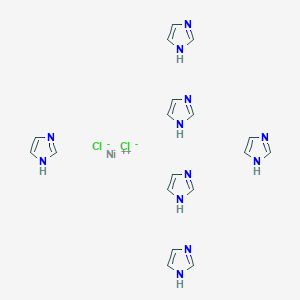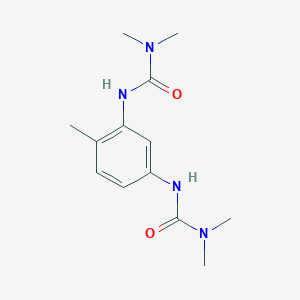![molecular formula C32H36N4 B092630 11,16,22-triethyl-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),7,9,11,13,15,17,19,21-undecaene CAS No. 16980-14-6](/img/structure/B92630.png)
11,16,22-triethyl-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),7,9,11,13,15,17,19,21-undecaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11,16,22-triethyl-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),7,9,11,13,15,17,19,21-undecaene is a synthetic porphyrin derivative. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis. This specific compound is notable for its unique structural modifications, which include tetramethyl and triethyl groups, as well as an ethano bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11,16,22-triethyl-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),7,9,11,13,15,17,19,21-undecaene typically involves the condensation of pyrrole with aldehydes under acidic conditions, followed by cyclization and oxidation steps. One common method involves the use of acetic acid and propionic acid as solvents, with a catalyst such as boron trifluoride etherate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
11,16,22-triethyl-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),7,9,11,13,15,17,19,21-undecaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different porphyrin derivatives.
Reduction: Reduction reactions can modify the electronic properties of the porphyrin ring.
Substitution: Substitution reactions can introduce new functional groups into the porphyrin structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
11,16,22-triethyl-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),7,9,11,13,15,17,19,21-undecaene has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the properties and reactivity of porphyrins.
Biology: Investigated for its potential role in mimicking natural porphyrins in biological systems.
Medicine: Explored for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of sensors and catalysts due to its unique electronic properties.
Mechanism of Action
The mechanism by which 11,16,22-triethyl-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),7,9,11,13,15,17,19,21-undecaene exerts its effects involves its ability to interact with various molecular targets. The compound’s porphyrin ring can coordinate with metal ions, facilitating electron transfer processes. This coordination is crucial for its role in catalysis and photodynamic therapy, where it generates reactive oxygen species to target cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine: Another synthetic porphyrin with different alkyl groups.
Coproporphyrin I tetramethyl ester: A naturally occurring porphyrin derivative with a similar structure.
Uniqueness
11,16,22-triethyl-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),7,9,11,13,15,17,19,21-undecaene is unique due to its specific structural modifications, which enhance its stability and reactivity. The presence of tetramethyl and triethyl groups, along with the ethano bridge, distinguishes it from other porphyrins and contributes to its diverse applications in scientific research and industry .
Properties
CAS No. |
16980-14-6 |
|---|---|
Molecular Formula |
C32H36N4 |
Molecular Weight |
476.7 g/mol |
IUPAC Name |
11,16,22-triethyl-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),7,9,11,13,15,17,19,21-undecaene |
InChI |
InChI=1S/C32H36N4/c1-8-20-16(4)25-13-27-18(6)22(10-3)31(35-27)24-12-11-23-19(7)28(36-32(23)24)15-30-21(9-2)17(5)26(34-30)14-29(20)33-25/h13-15,33-34H,8-12H2,1-7H3 |
InChI Key |
ZOLYWJGJPDVYHI-UHFFFAOYSA-N |
SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C5=C6C(=C(C(=N6)C=C1N2)C)CC5)CC)C)C)CC)C |
Canonical SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C5=C6C(=C(C(=N6)C=C1N2)C)CC5)CC)C)C)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


